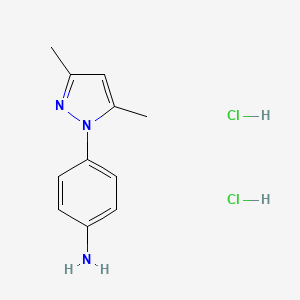![molecular formula C13H11N3OS B1439674 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one CAS No. 1031970-30-5](/img/structure/B1439674.png)
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one
説明
“4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is a chemical compound with the molecular formula C13H11N3OS. It belongs to the class of quinazolinones, which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, including “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis
Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is 257.31 g/mol. More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Comprehensive Analysis of 4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazolin-2-one:
Antitumor Activity
A related triazoloquinazolinone derivative has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential research applications of our compound in cancer treatment studies.
Biological Imaging
Quinazolinones have shown promise as fluorescent probes and biological imaging reagents due to their excellent biocompatibility, low toxicity, and high efficiency . This could be explored with our compound for imaging in biological systems.
Luminescent Materials
Due to good luminescence properties, quinazolinones are considered for use as luminescent materials . Research could investigate the luminescent properties of our compound for potential applications.
Pharmacological Activities
Quinazolinones possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antidepressant activities . These pharmacological properties could be relevant for our compound as well.
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial activity , which could suggest similar applications for our compound given its thiophene component.
Neurological Disorders Treatment
Compounds containing the thiophene nucleus have been used in treatments for conditions like Alzheimer’s disease . This indicates potential research avenues for neurological applications of our compound.
将来の方向性
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Therefore, studies on the synthesis of these compounds are widely conducted . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields.
特性
IUPAC Name |
4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKZRXZIMZYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



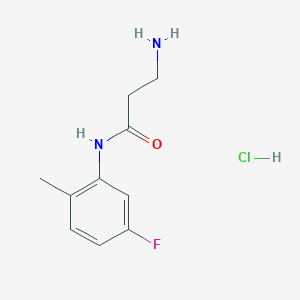
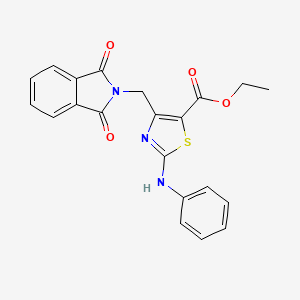
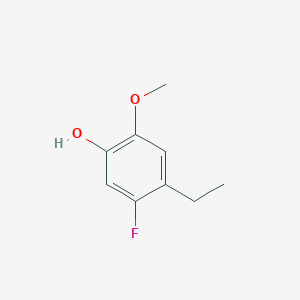
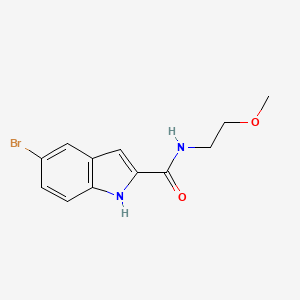


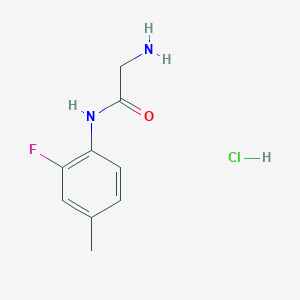


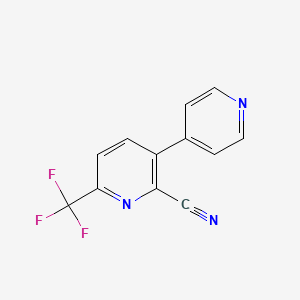
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
